molecular formula C12H10ClNO2 B7481133 N-(2-chloro-4-methylphenyl)furan-3-carboxamide

N-(2-chloro-4-methylphenyl)furan-3-carboxamide

Cat. No.: B7481133
M. Wt: 235.66 g/mol
InChI Key: LPHRMUAWCJSXHX-UHFFFAOYSA-N
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Description

N-(2-chloro-4-methylphenyl)furan-3-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides. This compound is characterized by the presence of a furan ring attached to a carboxamide group, with a 2-chloro-4-methylphenyl substituent. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-methylphenyl)furan-3-carboxamide typically involves the reaction of 2-chloro-4-methylaniline with furan-3-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or tetrahydrofuran

    Temperature: Room temperature to reflux

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the compound meets the required purity standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-methylphenyl)furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products

    Oxidation: Furan-2,3-dione derivatives

    Reduction: N-(2-chloro-4-methylphenyl)furan-3-amine

    Substitution: N-(2-substituted-4-methylphenyl)furan-3-carboxamide derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to other bioactive furan derivatives.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-methylphenyl)furan-3-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

N-(2-chloro-4-methylphenyl)furan-3-carboxamide can be compared with other similar compounds, such as:

    Fenfuram: A furan carboxamide fungicide with a similar structure but different substituents.

    Boscalid: Another furan carboxamide fungicide with a broader spectrum of activity.

    Carboxine: A furan carboxamide used as a fungicide with a different mode of action.

The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other furan carboxamides.

Properties

IUPAC Name

N-(2-chloro-4-methylphenyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-8-2-3-11(10(13)6-8)14-12(15)9-4-5-16-7-9/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPHRMUAWCJSXHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=COC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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